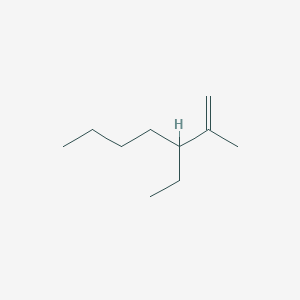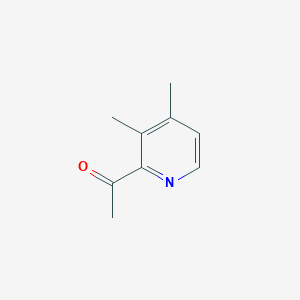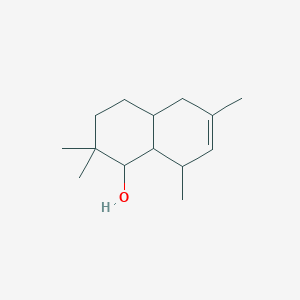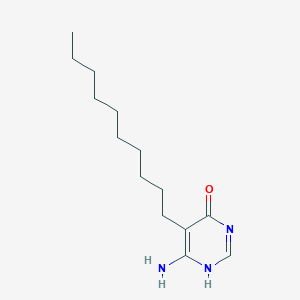
Capozide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CO-ZIDOCAPT is a pharmaceutical compound that combines two active ingredients: captopril and hydrochlorothiazide. Captopril is an angiotensin-converting enzyme inhibitor, while hydrochlorothiazide is a thiazide diuretic. This combination is primarily used to treat mild to moderate hypertension (high blood pressure) in patients who have been stabilized on the individual components given in the same proportions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Captopril Synthesis: Captopril is synthesized through a multi-step process starting from L-proline
Hydrochlorothiazide Synthesis: Hydrochlorothiazide is synthesized from 3-chloroaniline through a series of reactions including sulfonation, cyclization, and chlorination.
Industrial Production Methods
The industrial production of CO-ZIDOCAPT involves the combination of captopril and hydrochlorothiazide in specific proportions. The tablets are formulated to contain 25 mg of captopril and 12.5 mg of hydrochlorothiazide or 50 mg of captopril and 25 mg of hydrochlorothiazide .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Captopril can undergo oxidation to form disulfide dimers.
Reduction: Hydrochlorothiazide can be reduced to form dihydro derivatives.
Substitution: Both captopril and hydrochlorothiazide can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation of Captopril: Disulfide dimers.
Reduction of Hydrochlorothiazide: Dihydro derivatives.
Aplicaciones Científicas De Investigación
CO-ZIDOCAPT has several scientific research applications:
Chemistry: Used as a model compound to study the interactions between angiotensin-converting enzyme inhibitors and diuretics.
Biology: Investigated for its effects on blood pressure regulation and renal function.
Medicine: Widely used in clinical trials to evaluate its efficacy and safety in treating hypertension.
Industry: Utilized in the development of combination therapies for cardiovascular diseases
Mecanismo De Acción
Captopril
Captopril inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. By inhibiting this enzyme, captopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure .
Hydrochlorothiazide
Hydrochlorothiazide acts on the distal convoluted tubules in the kidneys to inhibit sodium reabsorption. This leads to increased excretion of sodium and water, reducing blood volume and, consequently, blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Enalapril and Hydrochlorothiazide: Another combination of an angiotensin-converting enzyme inhibitor and a thiazide diuretic.
Lisinopril and Hydrochlorothiazide: Similar combination used for treating hypertension.
Ramipril and Hydrochlorothiazide: Another combination with similar therapeutic effects.
Uniqueness
CO-ZIDOCAPT is unique due to its specific combination of captopril and hydrochlorothiazide, which provides a synergistic effect in lowering blood pressure. The combination allows for lower doses of each component, minimizing side effects while maintaining efficacy .
Propiedades
Número CAS |
110075-07-5 |
|---|---|
Fórmula molecular |
C16H23ClN4O7S3 |
Peso molecular |
515.0 g/mol |
Nombre IUPAC |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3S.C7H8ClN3O4S2/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,14H,2-5H2,1H3,(H,12,13);1-2,10-11H,3H2,(H2,9,12,13)/t6-,7+;/m1./s1 |
Clave InChI |
SFIUYASDNWEYDB-HHQFNNIRSA-N |
SMILES isomérico |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
SMILES canónico |
CC(CS)C(=O)N1CCCC1C(=O)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Sinónimos |
Capozide captopril - hydrochlorothiazide captopril, hydrochlorothiazide drug combination |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)


![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)







![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)